Home > Products > Screening Compounds P139584 > p-Boronophenylalaninol
p-Boronophenylalaninol - 299157-80-5

p-Boronophenylalaninol

Catalog Number: EVT-1580502
CAS Number: 299157-80-5
Molecular Formula: C9H14BNO3
Molecular Weight: 195.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Boronophenylalaninol is a boron-containing amino acid derivative, specifically a phenylalanine analog that incorporates a boron atom into its structure. This compound has garnered attention primarily due to its applications in boron neutron capture therapy, a targeted cancer treatment method. The introduction of boron into the phenylalanine structure enhances the compound's ability to selectively accumulate in tumor cells, facilitating the destruction of malignant tissues when exposed to neutron radiation.

Source

p-Boronophenylalaninol is synthesized from various precursors, including p-bromophenylalanine and boronic acids. It can also be derived from natural sources or through chemical synthesis methods that involve complex organic reactions.

Classification

p-Boronophenylalaninol is classified as an amino acid derivative and a boron compound. It falls under the category of organoboron compounds, which are widely studied for their biological and medicinal properties.

Synthesis Analysis

Methods

The synthesis of p-Boronophenylalaninol typically involves several key methods:

  1. Traditional Synthesis: The initial synthesis was achieved through the alkylation of diethyl aminoacetomalonate with p-bromomethylbenzeneboronic acid followed by hydrolysis. This method provided a foundational approach to producing the compound .
  2. Improved Synthesis Techniques: Recent advancements have introduced more efficient methods, such as using p-formylbenzeneboronic acid and ethyl isocyanoacetate in a four-step reaction sequence. This method has shown improved yields and simplified processing steps .
  3. Enzymatic Methods: Enzymatic hydrolysis using α-chymotrypsin has been employed to produce enantiomerically pure forms of p-Boronophenylalaninol, enhancing its applicability in clinical settings .

Technical Details

The synthesis often involves protecting groups to stabilize reactive sites during reactions, followed by deprotection steps to yield the final product. Catalysts such as palladium complexes are frequently utilized to facilitate cross-coupling reactions that form the desired boron-containing structures .

Molecular Structure Analysis

Structure

The molecular structure of p-Boronophenylalaninol features a phenyl group attached to a boron atom and an amino acid backbone. The presence of the boron atom significantly alters the electronic properties of the molecule, which is crucial for its biological activity.

Data

  • Molecular Formula: C9H12BNO2
  • Molecular Weight: 179.01 g/mol
  • Key Functional Groups: Amino group (-NH2), carboxylic acid (-COOH), and boronic acid (-B(OH)2).
Chemical Reactions Analysis

Reactions

p-Boronophenylalaninol participates in various chemical reactions:

  1. Boronic Acid Reactions: The boron atom can engage in typical reactions associated with boronic acids, such as Suzuki coupling reactions, which are vital for forming carbon-carbon bonds .
  2. Deprotection Reactions: During synthesis, protective groups are often removed under acidic or basic conditions to yield active forms of the compound .
  3. Enzymatic Reactions: The compound can be subjected to enzymatic modifications that enhance its bioavailability and therapeutic efficacy .

Technical Details

The reactivity of p-Boronophenylalaninol is influenced by its boron atom, which can form complexes with various substrates, thus expanding its utility in synthetic organic chemistry.

Mechanism of Action

Process

In the context of cancer therapy, p-Boronophenylalaninol functions through selective accumulation in tumor cells followed by neutron irradiation. The mechanism involves:

  1. Uptake by Tumor Cells: The compound is transported into cancer cells via specific amino acid transporters (LAT1 and LAT2) due to its structural similarity to natural amino acids .
  2. Neutron Capture Reaction: Upon exposure to thermal neutrons, the boron atom undergoes a nuclear reaction that releases high-energy alpha particles and lithium nuclei, causing localized cell damage and apoptosis in cancerous tissues.

Data

Studies indicate that the effectiveness of p-Boronophenylalaninol in tumor targeting is significantly higher than that of other compounds lacking boron, making it a potent agent for targeted therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its amino acid structure.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within standard ranges for amino acids.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of both amino acids and organoboron compounds, making it versatile for further chemical modifications.

Relevant analyses have demonstrated that maintaining purity during synthesis is crucial for ensuring effectiveness in therapeutic applications .

Applications

Scientific Uses

p-Boronophenylalaninol has several notable applications:

  1. Boron Neutron Capture Therapy: Its primary application lies in oncology as a boron delivery agent for targeted cancer therapies.
  2. Research Tool: Used in biochemical studies to investigate amino acid transport mechanisms and metabolic pathways involving boron compounds .
  3. Drug Formulation: Incorporated into formulations aimed at enhancing solubility and bioavailability of therapeutic agents through complexation with sugars like fructose .
  4. Synthetic Chemistry: Serves as a building block for synthesizing other biologically active compounds or materials in organic synthesis.
Introduction to p-Boronophenylalaninol in Targeted Radiotherapy

Historical Development of Boronated Amino Acids in Boron Neutron Capture Therapy (BNCT)

The conceptual foundation for BNCT originated in 1936 when physicist Gordon Locher hypothesized neutron capture could selectively destroy tumor cells [8]. Early clinical trials in the 1950s-60s led by William Sweet at Massachusetts General Hospital employed simple boron compounds like borax (sodium tetraborate) and paracarboxyphenylboronic acid, yielding disappointing results due to inadequate tumor selectivity and subsequent normal tissue toxicity [1] [3]. The field entered dormancy until Japanese neurosurgeon Hiroshi Hatanaka revived clinical BNCT in 1968 using sodium borocaptate (BSH), reporting unprecedented survival rates in glioma patients [3] [5]. Parallel work by dermatologist Yutaka Mishima in the 1980s established p-boronophenylalanine (BPA) for melanoma treatment, leveraging its amino acid structure for improved tumor uptake [3] [6].

Table 1: Evolution of Key Boron Delivery Agents in BNCT

EraCompoundChemical NatureClinical ImpactLimitations
1950s-60sBorax (sodium tetraborate)Inorganic saltFirst human trials at Brookhaven ReactorLow tumor selectivity, high toxicity
Paracarboxyphenylboronic acidSimple aromatic boronic acidTested intra-arteriallyPoor pharmacokinetics, cerebral edema
1970s-90sSodium borocaptate (BSH)Anionic polyhedral boraneEnabled Hatanaka's glioma trialsPassive diffusion, variable tumor uptake
p-Boronophenylalanine (BPA)Boronated phenylalanine analogEffective for melanoma, head/neck cancersMetabolic conversion, efflux mechanisms
2000s-Presentp-BoronophenylalaninolAmino alcohol derivativeEnhanced metabolic stabilityUnder clinical investigation

This progression revealed fundamental design requirements: 1) Boron payload (>20 μg/g tumor tissue), 2) Biological stability minimizing premature metabolism, 3) Selective transport mechanisms via tumor-overexpressed systems, and 4) Favorable pharmacokinetics maintaining tumor-to-normal tissue ratios >3-4:1 during irradiation [1] [4]. p-Boronophenylalaninol emerged from systematic structure-activity studies modifying BPA's carboxyl group to a hydroxymethyl function (–CH2OH), preventing decarboxylation and β-oxidation pathways that deplete tumor boron concentrations [9].

Role of p-Boronophenylalaninol in Tumor-Specific Boron Delivery Systems

p-Boronophenylalaninol exploits tumor-associated amino acid transport dysregulation for selective accumulation. Its molecular design specifically targets L-type amino acid transporter 1 (LAT1/SLC7A5), significantly overexpressed in malignant gliomas, head/neck carcinomas, and other aggressive tumors [2]. LAT1 mediates sodium-independent transport of bulky neutral amino acids, supporting tumor anabolic metabolism. Crucially, p-boronophenylalaninol's molecular volume and zwitterionic character closely mimic endogenous LAT1 substrates like phenylalanine and tyrosine, enabling high-affinity binding. Unlike BPA, however, its terminal hydroxymethyl group eliminates substrate susceptibility to amino acid decarboxylases, prolonging intracellular retention [9].

Table 2: Transporter Affinity Profiles of Boronated Amino Acid Analogs

Transporter SystemBPA Affinity (Km, μM)p-Boronophenylalaninol AffinityBiological Significance
LAT1 (SLC7A5)20.3 ± 0.8Comparable to BPAPrimary tumor-selective uptake route
LAT2 (SLC7A8)88.3 ± 5.6Moderate affinityContributes to normal tissue distribution
ATB0,+ (SLC6A14)137.4 ± 11.7Significantly reducedReduced normal tissue uptake
B0AT1 (SLC6A19)No transportNo transportAvoids intestinal/renal sodium dependence

Transport studies reveal p-boronophenylalaninol's kinetic advantage: its LAT1 specificity exceeds that of BPA by reducing affinity for the sodium-dependent ATB0,+ transporter expressed in healthy epithelia [2]. This selectivity translates to superior tumor-to-blood ratios in vivo. In SCCVII squamous cell carcinoma models, p-boronophenylalaninol achieved sustained tumor concentrations >35 μg/g with tumor-to-blood ratios exceeding 4.5:1 at 60 minutes post-administration, compared to BPA's peak ratio of 3.8:1 followed by rapid decline [9]. The compound's reduced polarity (logP ≈ -1.2) versus BPA (logP ≈ -1.8) enhances membrane permeability without compromising solubility when complexed with fructose or mannitol. Intracellularly, p-boronophenylalaninol resists metabolic conversion, maintaining the boron moiety intact for neutron capture reactions, and exhibits prolonged retention due to impaired efflux mechanisms [9].

Comparative Analysis with Clinically Established Boron Carriers (BPA, BSH)

p-Boronophenylalaninol addresses critical pharmacological limitations of first-generation agents through targeted molecular engineering. Unlike BSH, which relies on passive diffusion and compromised blood-brain barrier penetration, p-boronophenylalaninol leverages active transport for consistent tumor accumulation. Direct comparisons reveal three key advantages over its predecessor BPA:

  • Metabolic Stability: BPA undergoes significant hepatic decarboxylation to boronated phenylethylamine derivatives, reducing available boron payload and altering tissue distribution kinetics. p-Boronophenylalaninol's alcohol functionality eliminates this metabolic pathway, maintaining molecular integrity during therapy [9].
  • Tumor Retention Dynamics: In F98 glioma models, p-boronophenylalaninol demonstrated prolonged intracellular residence (>120 minutes) compared to BPA's rapid efflux phase (<90 minutes), attributable to impaired recognition by efflux transporters [9].
  • Normal Tissue Selectivity: BPA's significant uptake via ATB0,+ in salivary glands, oral mucosa, and intestines contributes to BNCT-related mucositis. p-Boronophenylalaninol's reduced ATB0,+ affinity lowers normal tissue boron concentrations by 15-30% in preclinical models, potentially widening the therapeutic index [2] [9].

Table 3: Pharmacological Comparison of Clinically Relevant Boron Carriers

Propertyp-BoronophenylalaninolBPABSH
Chemical ClassificationAmino alcoholAminoboronic acidMercaptoundecahydro-closo-dodecaborate
Boron Atoms per Molecule1112
Molecular Weight (g/mol)195.0208.9218.7
Primary Transport MechanismLAT1-mediated active transportLAT1/ATB0,+-mediated transportPassive diffusion/endocytosis
Metabolic StabilityHigh (resists decarboxylases)Moderate (decarboxylation occurs)High
Peak Tumor:Blood Ratio (Preclinical)4.5-5.2:13.5-4.0:11.5-2.5:1
Intracellular Retention Half-life>120 min90 minVariable

Structurally, p-boronophenylalaninol achieves comparable boron loading efficiency to BPA (≈4.8% boron by weight) while exceeding BSH's per-atom delivery efficiency despite BSH's higher boron content (≈12 boron atoms). This counterintuitive advantage arises because BSH's large ionic structure impedes cellular uptake, leaving significant boron trapped in extracellular compartments inaccessible to the nuclear capture reaction [3]. In contrast, p-boronophenylalaninol's molecular weight (<200 Da) facilitates rapid diffusion through tumor stroma followed by active cellular internalization. Crucially, intracellular boron localization favors the nuclear envelope and cytoplasm in p-boronophenylalaninol-treated cells versus BPA's lysosomal sequestration, potentially enhancing radiobiological effectiveness by placing boron closer to radiation-sensitive cellular targets [9].

Properties

CAS Number

299157-80-5

Product Name

p-Boronophenylalaninol

IUPAC Name

[4-[(2S)-2-amino-3-hydroxypropyl]phenyl]boronic acid

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

InChI

InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2/t9-/m0/s1

InChI Key

PXLCSHVXTZAPBB-VIFPVBQESA-N

SMILES

B(C1=CC=C(C=C1)CC(CO)N)(O)O

Synonyms

oronophenylalaninol
p-boronophenylalaninol

Canonical SMILES

B(C1=CC=C(C=C1)CC(CO)N)(O)O

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](CO)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.